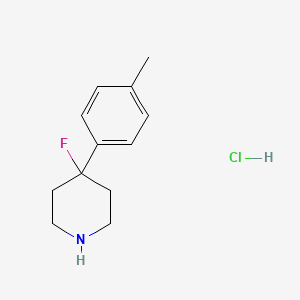![molecular formula C9H13BrN2O B1381172 (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol CAS No. 1807939-43-0](/img/structure/B1381172.png)
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol
Übersicht
Beschreibung
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol, also known as 5-bromo-2-amino-1-butanol, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis due to its unique reactivity profile, and it has been used in a variety of research applications, including as a model for drug development and for studying the effects of bromine on biological systems.
Wissenschaftliche Forschungsanwendungen
1. Interactions between functionalized nanoparticles and lipid membranes
- Summary of Application : This research aims to investigate the effect of materials, size, shape, and functionalization on nanoparticle interactions with model membranes. The entry of nanoparticles into cells offers opportunities to design drug delivery vehicles as well as contrast agents for biomedical research .
- Methods of Application : The research combines a range of techniques including fluorescence, light and small angle x-ray scattering, and impedance spectroscopy. They use suspended lipid membranes, surface-supported membranes, and vesicles as model systems .
2. Exploring the Biological Pathways of Siderophores
- Summary of Application : Siderophores are small molecules known for their high iron binding capacity. They are essential for all life forms requiring iron. This research provides a detailed review of the diverse classifications, biosynthetic pathways of siderophores, and their role in regulating bioavailable iron levels .
- Methods of Application : The research involves a comprehensive analysis of the chemical properties and biological activities of siderophores .
- Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
3. Functionalized Nanoparticles
- Summary of Application : This compound could potentially be used to functionalize nanoparticles. Functionalized nanoparticles can interact with various biological systems, which can be useful in drug delivery and biomedical research .
- Methods of Application : The compound could be used to modify the surface of nanoparticles, altering their interactions with biological systems .
4. Siderophores
- Summary of Application : Siderophores are small molecules known for their high iron binding capacity. They are essential for all life forms requiring iron. This compound could potentially be used in the synthesis or functionalization of siderophores .
- Methods of Application : The compound could be used in the synthesis of siderophores, which can then be studied for their role in regulating bioavailable iron levels .
- Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
5. Functionalization of Nanoparticles
- Summary of Application : This compound could potentially be used to functionalize nanoparticles. Functionalized nanoparticles can interact with various biological systems, which can be useful in drug delivery and biomedical research .
- Methods of Application : The compound could be used to modify the surface of nanoparticles, altering their interactions with biological systems .
6. Synthesis of Siderophores
- Summary of Application : Siderophores are small molecules known for their high iron binding capacity. They are essential for all life forms requiring iron. This compound could potentially be used in the synthesis or functionalization of siderophores .
- Methods of Application : The compound could be used in the synthesis of siderophores, which can then be studied for their role in regulating bioavailable iron levels .
- Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
Eigenschaften
IUPAC Name |
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-4-3-7(10)5-11-9/h3-5,8,13H,2,6H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWKXTMGIGNUTC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



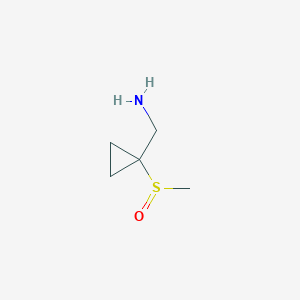
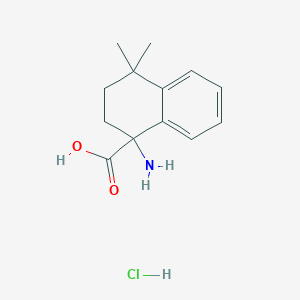
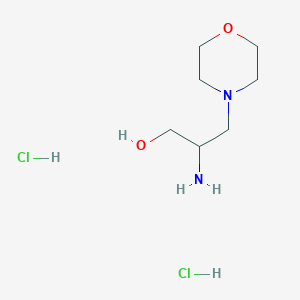
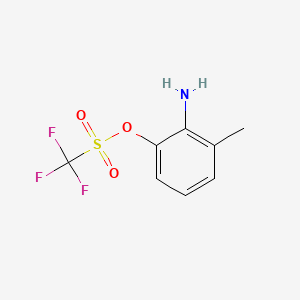
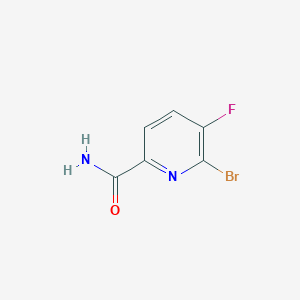
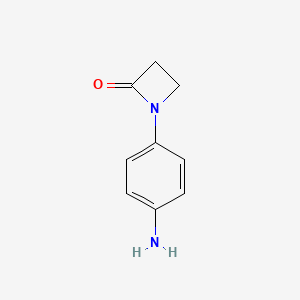
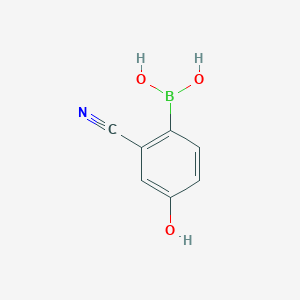
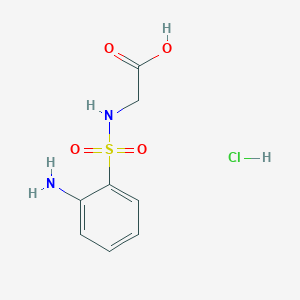
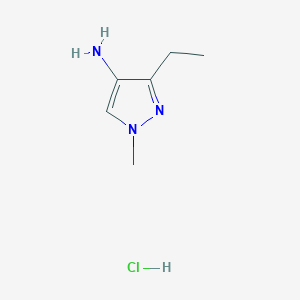
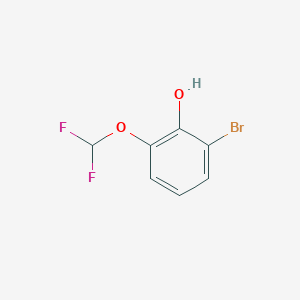
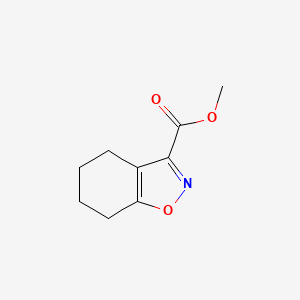
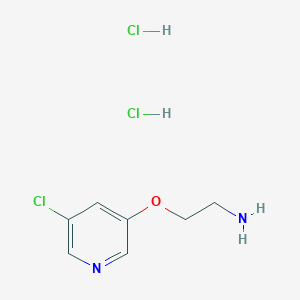
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)
